2,4'-Difluorobenzhydrol
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Overview
Description
2,4'-Difluorobenzhydrol is a fluorinated diphenylmethanol compound with the molecular formula C13H10F2O. It is characterized by the presence of two fluorine atoms at the ortho and para positions of the phenyl rings. This compound is used as a building block in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4'-Difluorobenzhydrol typically involves the reaction of 2-fluorobenzaldehyde with 4-fluorobenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as column chromatography and distillation to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,4'-Difluorobenzhydrol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: (2-Fluorophenyl)(4-fluorophenyl)methanone.
Reduction: (2-Fluorophenyl)(4-fluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4'-Difluorobenzhydrol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4'-Difluorobenzhydrol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound’s fluorine atoms enhance its binding affinity to target receptors, thereby increasing its efficacy. The presence of fluorine atoms also improves the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: Similar in structure but with both fluorine atoms at the para positions.
4-Chloro-2-fluorobenzenemethanol: Contains a chlorine atom in addition to the fluorine atom.
Uniqueness
2,4'-Difluorobenzhydrol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This unique structure enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmaceuticals and materials .
Properties
IUPAC Name |
(2-fluorophenyl)-(4-fluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWUCGGEUJGAIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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